4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of compounds known as 7-azaindoles, which are bioisosteres of indoles. [] These compounds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. [] They serve as crucial building blocks for various pharmaceutical agents and agrochemicals. []
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. The compound features a chlorine atom at the 4-position and a methyl group at the 3-position. It is classified within the pyrrolopyridine family, which includes various derivatives with potential biological activities and applications in medicinal chemistry .
The synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
In industrial applications, continuous flow processes may be utilized to enhance yield and purity by maintaining precise control over reaction conditions such as temperature and pressure .
The molecular structure of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
The specific arrangement of the chlorine and methyl groups plays a crucial role in determining the compound's chemical behavior and potential interactions with biological targets .
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
The mechanism of action of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, particularly enzymes. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking enzymatic activity. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions .
Relevant data on these properties are essential for understanding the compound's behavior in different environments and applications .
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Research continues to explore its therapeutic potential, particularly in targeting specific enzymes or receptors associated with various diseases .
Pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged heterocyclic scaffold in modern drug discovery, characterized by its bicyclic fused structure that combines the electronic properties of pyrrole and pyridine rings. This nitrogen-rich framework serves as a bioisostere for purine nucleobases, enabling targeted interactions with adenine-binding pockets in biological targets. The scaffold's intrinsic hydrogen-bonding capacity and molecular planarity facilitate diverse binding modes with protein kinases, making it particularly valuable in oncology drug development. Within this structural class, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has emerged as a key synthetic intermediate and pharmacophoric element for designing potent kinase inhibitors targeting oncogenic pathways. Its strategic substitution pattern combines electronic and steric features that optimize target engagement while maintaining favorable physicochemical properties for drug-likeness. The versatile reactivity of this compound enables diverse functionalization routes, positioning it as a critical building block in medicinal chemistry campaigns focused on developing targeted cancer therapies, especially against BRAF-driven malignancies [1] [9].
The pyrrolo[2,3-b]pyridine system exhibits distinct electronic properties due to its electron-deficient pyridine ring fused with an electron-rich pyrrole unit. This electronic asymmetry creates regions of varying electron density that influence both chemical reactivity and biomolecular interactions. The scaffold's hydrogen-bonding profile is particularly significant: the N1-H proton serves as a hydrogen bond donor (pKa ≈ 13.28), while the pyridine nitrogen (position 7) acts as a hydrogen bond acceptor. This dual functionality enables simultaneous interactions with both donor and acceptor residues in enzyme active sites, enhancing binding affinity beyond what either monocyclic component could achieve independently [6] [9].
Crystallographic studies of kinase-inhibitor complexes reveal that the planar bicyclic system frequently engages in π-stacking interactions with hydrophobic residues near the ATP-binding site. The molecular dimensions (approximately 5.1 × 3.8 Å) allow optimal occupation of the adenine-binding pocket while positioning substituents toward adjacent hydrophobic regions. The chloro substituent at the 4-position significantly influences the electron distribution within the ring system, reducing electron density at C4 and activating adjacent positions for nucleophilic substitution. This electronic modulation is evidenced by the compound's crystallographic parameters (density = 1.36 g/cm³) and thermal stability (melting point = 184-189°C), which reflect strong intermolecular interactions in the solid state [3] [6].
Table 1: Hydrogen Bonding Capabilities of Pyrrolo[2,3-b]pyridine Components
Position | Atom Type | Role in Binding | Interaction Type | Biological Significance |
---|---|---|---|---|
N1 | Pyrrolic NH | Hydrogen bond donor | Forms strong H-bonds with carbonyl oxygens | Anchors scaffold in ATP-binding site |
C2 | Carbon | Hydrophobic contact | Van der Waals interactions | Stabilizes hydrophobic subpockets |
C3 | Methyl-substituted carbon | Steric modulator | Creates hydrophobic contacts | Enhances selectivity through steric complementarity |
C4 | Chloro-substituted carbon | Electronic modulator | Halogen bonding potential | Directs electrophilic substitution patterns |
N7 | Pyridinic nitrogen | Hydrogen bond acceptor | Coordinates with backbone NH groups | Mimics purine-protein interactions |
The substituent tolerance of this scaffold enables extensive structure-activity relationship exploration. Molecular modeling demonstrates how the 3-methyl group occupies a sterically constrained region near the gatekeeper residue in kinases, potentially enhancing selectivity. The crystalline nature of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine necessitates storage under inert atmosphere at 2-8°C to prevent decomposition, reflecting the compound's sensitivity to environmental factors. Commercial availability in various quantities (100mg to 5g) with ≥95% purity supports its widespread use in drug discovery programs targeting protein kinases and other therapeutic targets where the adenine-binding motif is critical for activity [3] [5] [6].
The strategic placement of substituents at the C3 and C4 positions transforms the pyrrolo[2,3-b]pyridine scaffold from a simple heterocyclic building block into a potent pharmacophore with demonstrated activity against clinically relevant targets. The 4-chloro substituent serves multiple critical functions: as a strong electron-withdrawing group, it polarizes the electron density within the bicyclic system, creating an electron-deficient C4 position that facilitates nucleophilic displacement reactions essential for further derivatization. This chlorine atom also participates in halogen bonding interactions with carbonyl groups in kinase hinge regions, contributing approximately 1-2 kcal/mol to binding energy. In BRAF kinase inhibitors, this interaction complements the hydrogen-bonding network formed by the scaffold's nitrogen atoms, significantly enhancing inhibitory potency [1] [9].
The 3-methyl group provides strategic steric modulation without introducing excessive bulk that could disrupt planarity. This substituent occupies a hydrophobic region adjacent to the ATP-binding cleft in kinases, with molecular modeling studies indicating favorable van der Waals contacts with aliphatic residues such as valine, leucine, or isoleucine. The methyl group's hydrophobic contribution enhances cellular permeability and influences the overall lipophilicity profile of derivatives, optimizing their drug-like properties. When combined with the 4-chloro substituent, this configuration creates a complementary shape for kinase active sites, as evidenced by the potent inhibitory activity of derivatives in enzymatic and cellular assays [1] [9].
Table 2: Biological Activity Profile of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Derivative Structure | Biological Target | In Vitro Activity | Cellular Activity | Therapeutic Application |
---|---|---|---|---|
Compound 35 [1] | V600EBRAF kinase | IC50 = 0.080 µM | Potent cytotoxicity across 60 cancer cell lines | Anticancer (broad spectrum) |
Compound 32 [9] | c-Met/Flt-3 kinases | IC50 = 1.92/1.16 nM | Strong activity against HT29, A549, H460, U87MG | Anticancer (tyrosine kinase targeting) |
Compound 34e [1] | V600EBRAF kinase | IC50 = 0.085 µM | Selective inhibition | Anticancer (BRAF-driven cancers) |
Hybrid derivatives [7] | CSF1R kinase | Low nanomolar IC50 | Cellular efficacy in disease models | Cancer, Alzheimer's disease |
The synergistic effect of these substituents is particularly evident in BRAF kinase inhibition. In the study by researchers designing pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF, compounds featuring the 3-methyl-4-chloro substitution pattern demonstrated exceptional inhibitory activity, with IC50 values of 0.085 µM (34e) and 0.080 µM (35). These derivatives showed broad-spectrum cytotoxicity against diverse human cancer cell lines, with compound 35 emerging as a particularly potent cytotoxic agent across multiple cancer types. The structure-activity relationship analysis confirmed that removal or repositioning of either substituent resulted in significant activity reduction, validating the critical nature of this specific substitution pattern [1].
In c-Met kinase inhibitors, derivatives bearing the 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine moiety attached to 1,8-naphthyridin-2-one through appropriate linkers demonstrated dual inhibitory activity against c-Met and Flt-3 kinases. Compound 32 achieved remarkable IC50 values of 1.92 nM against c-Met and 1.16 nM against Flt-3, significantly outperforming reference compounds. The molecular docking analysis revealed that the 3-methyl group forms hydrophobic contacts with the gatekeeper residue, while the chloro substituent orients the molecule optimally for hinge region binding. These findings collectively demonstrate how the strategic substitution pattern transforms this heterocyclic scaffold into a versatile pharmacophore capable of generating potent inhibitors against clinically validated targets [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7